![molecular formula C13H18N4O3 B2705968 Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034434-75-6](/img/structure/B2705968.png)
Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Description
“Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a complex chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds involves complex procedures. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . A new approach for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are a type of antisense oligonucleotides, has been reported . This approach uses phosphonium-type condensing reagents, which significantly reduce coupling times compared with the current synthetic approach .Molecular Structure Analysis
The molecular structure of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is likely to be complex due to the presence of the pyrrolidine ring and the morpholino group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholino group is a type of oligomer molecule used in molecular biology to modify gene expression .Chemical Reactions Analysis
The chemical reactions involving “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would be complex and would depend on the specific conditions and reagents used. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would depend on its specific molecular structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Cardiotonic Activity : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits cardiotonic effects, making it relevant for potential treatments related to heart function and regulation .
- Antiplatelet Activity : It has been investigated as an inhibitor of platelet aggregation, which could have implications in cardiovascular health .
- Anti-Inflammatory Activity : Some pyridazinone derivatives, including this compound, possess anti-inflammatory properties. Researchers have explored their potential in managing inflammatory conditions .
- Analgesic Effects : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has demonstrated pronounced analgesic activity, suggesting its relevance in pain management .
- Antiulcer Activity : Certain pyridazinones, including this compound, exhibit antiulcer effects. This property could be valuable in treating gastric ulcers and related conditions .
- Antidiabetic Potential : Recent reports highlight the antidiabetic properties of pyridazinones, indicating that further exploration of this compound’s effects on glucose regulation is warranted .
- Anticonvulsant Activity : Pyridazinones have been investigated as potential anticonvulsants. Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone may contribute to this field .
- Antiasthmatic Effects : Some pyridazinones show promise as antiasthmatic agents, although more research is needed .
- Antimicrobial Properties : Researchers have reported the antimicrobial activity of pyridazinones, including this compound. It could be relevant in the development of new antimicrobial agents .
Cardiovascular Pharmacology
Anti-Inflammatory and Analgesic Properties
Gastrointestinal Health
Metabolic Disorders
Neuropharmacology
Microbial Inhibition
properties
IUPAC Name |
morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIIGVOOWVTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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